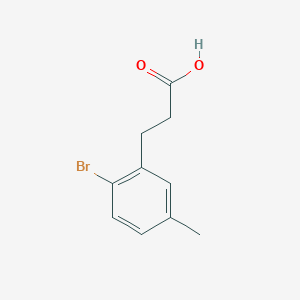

3-(2-Bromo-5-methylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Bromo-5-methylphenyl)propanoic acid is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.10 .

Molecular Structure Analysis

The molecular structure of 3-(2-Bromo-5-methylphenyl)propanoic acid consists of a propanoic acid group attached to a 2-bromo-5-methylphenyl group .Aplicaciones Científicas De Investigación

Phytotoxic and Mutagenic Effects

A study evaluating the phytotoxic and mutagenic effects of cinnamic acid derivatives, including variants of bromophenyl propanoic acid, on wheat (Triticum aestivum) revealed several significant observations. These derivatives, at certain concentrations, inhibited the germination process and mitotic activity in wheat seeds. This suggests a potential application in studying plant growth inhibition and genetic effects of these compounds (Jităreanu et al., 2013).

Anti-Inflammatory Activities

Research on compounds structurally similar to 3-(2-Bromo-5-methylphenyl)propanoic acid, such as derivatives from the tender leaves of Eucommia ulmoides Oliv., showed modest inhibitory activities in reducing NO production in macrophage cells. This indicates potential anti-inflammatory applications for these compounds (Ren et al., 2021).

Synthesis and Chemical Properties

An improved synthesis process for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a compound structurally related to 3-(2-Bromo-5-methylphenyl)propanoic acid, has been documented. This process highlights the practicality and efficiency in synthesizing such compounds, which is crucial for their application in various scientific research fields (Deng Yong, 2010).

Enantioseparation Studies

A study on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, closely related to 3-(2-Bromo-5-methylphenyl)propanoic acid, demonstrates the importance of these compounds in chiral studies. Such research is essential in the pharmaceutical industry where enantiomers of a compound can have drastically different biological activities (Yang Jin et al., 2020).

Electroreductive Studies

A paper discusses the electroreductive cyclization of certain bromo esters, including derivatives of bromophenyl propanoic acid. These studies contribute to understanding the electrochemical properties of such compounds, which can be valuable in developing new synthetic methodologies or materials (Esteves et al., 2005).

Bromophenol Derivatives Research

Research on bromophenol derivatives, including various bromophenyl propanoic acid derivatives from the red alga Rhodomela confervoides, reveals their potential in studying marine natural products. These compounds' structures and activities are significant for understanding marine biodiversity and potential pharmaceutical applications (Zhao et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

3-(2-bromo-5-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSXBQBQFNUGMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromo-5-methylphenyl)propanoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)

![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)

![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)

![Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2409399.png)

![N-(3-chloro-4-methoxyphenyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2409400.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2409403.png)

![2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol](/img/structure/B2409404.png)